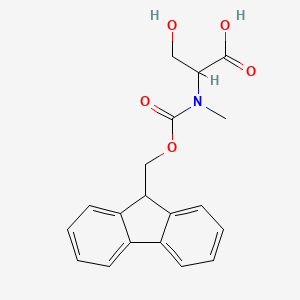

N-Fmoc-N-methyl-D-serine

Beschreibung

Contextual Significance of N-Methylated Amino Acids as Non-Proteinogenic Building Blocks in Peptide Science

N-methylated amino acids are non-proteinogenic amino acids where a methyl group is attached to the amide nitrogen of the peptide backbone. nih.govscielo.org.mx This seemingly simple modification has profound effects on the resulting peptide's properties. The presence of the N-methyl group introduces steric hindrance, which can restrict the conformational flexibility of the peptide backbone. scielo.org.mx This can lead to a higher propensity for the peptide to adopt specific secondary structures, such as turns with a cis-amide bond. merckmillipore.com

One of the most significant advantages of N-methylation is the enhanced resistance of peptides to enzymatic degradation. nih.govscielo.org.mxenamine.net Proteases, which are enzymes that break down proteins and peptides, often recognize and cleave specific peptide bond sequences. The N-methyl group can block this recognition, leading to a longer in vivo half-life for the modified peptide. merckmillipore.comresearchgate.net Furthermore, N-methylation can increase a peptide's lipophilicity and solubility, which can improve its absorption and bioavailability. scielo.org.mxmerckmillipore.commonash.edu These properties make N-methylated amino acids highly valuable in the design of peptide-based drugs. nih.govscielo.org.mx

Overview of D-Amino Acid Significance in Advanced Biological Systems and Chemical Applications

While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids play crucial roles in various biological systems and have significant applications in chemistry and medicine. biopharmaspec.comnumberanalytics.comfrontiersin.org D-amino acids are enantiomers (non-superimposable mirror images) of their L-counterparts. numberanalytics.comjpt.com

In nature, D-amino acids are found in the peptidoglycan cell walls of bacteria, providing structural integrity and resistance to degradation by common proteases. numberanalytics.comfrontiersin.org Some D-amino acids, such as D-serine, act as neurotransmitters in the mammalian brain, highlighting their importance in complex physiological processes. biopharmaspec.comfrontiersin.orgchromatographyonline.comnih.gov

In the realm of drug development, the incorporation of D-amino acids into synthetic peptides is a powerful strategy to enhance their therapeutic potential. biopharmaspec.comnumberanalytics.com Peptides containing D-amino acids exhibit increased stability against enzymatic degradation, leading to a longer duration of action. biopharmaspec.comjpt.com This resistance to proteolysis has been a key factor in the development of several peptide-based drugs. biopharmaspec.com The use of D-amino acids can also influence the peptide's conformation and its binding affinity to biological targets. jpt.com

Research Impact and Strategic Value of N-Fmoc-N-methyl-D-serine

This compound combines the beneficial properties of N-methylation, the D-configuration, and the Fmoc protecting group, making it a strategically valuable compound in peptide research. The presence of both the N-methyl group and the D-amino acid structure confers a high degree of proteolytic stability to peptides incorporating this building block.

The Fmoc group facilitates its use in the well-established and versatile Fmoc-based solid-phase peptide synthesis. nih.govwikipedia.org This allows for the straightforward incorporation of this modified amino acid into a peptide sequence. The serine side chain, with its hydroxyl group, offers a potential site for further modification or for influencing the peptide's solubility and interactions.

The strategic value of this compound lies in its ability to enable the synthesis of novel peptides with precisely tailored properties. Researchers can use this compound to create peptidomimetics with enhanced stability, specific conformations, and potentially improved biological activity for applications in drug discovery and chemical biology. nih.govscielo.org.mx

| Characteristic | Description |

| N-Methylation | Increases resistance to enzymatic degradation and can influence peptide conformation. nih.govscielo.org.mxmerckmillipore.com |

| D-Configuration | Enhances proteolytic stability and can modulate biological activity. biopharmaspec.comnumberanalytics.comjpt.com |

| Fmoc Group | Enables use in standard solid-phase peptide synthesis with mild deprotection conditions. nih.govwikipedia.orgseplite.com |

| Serine Side Chain | Provides a hydroxyl group for potential modifications and can affect solubility. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H19NO5 |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23) |

InChI-Schlüssel |

ZVWHTEOKMWNXGP-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Sophisticated Applications of N Fmoc N Methyl D Serine in Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

N-Fmoc-N-methyl-D-serine is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating synthetic peptides. peptide.com The general SPPS process involves repetitively adding amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.combeilstein-journals.org This method is advantageous because it allows for the easy removal of excess reagents and byproducts by simple filtration and washing. peptide.com The incorporation of N-methylated amino acids like this compound into peptides is a key strategy for improving properties such as enzymatic stability, oral bioavailability, and membrane permeability. peptide.comnih.gov

Fmoc-Based Chemistry in the Stepwise Synthesis of N-Methylated Peptides

The most prevalent method for SPPS is Fmoc-based chemistry, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group to temporarily protect the N-terminus of the amino acid. peptide.comnih.gov The standard synthetic cycle involves:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). peptide.commdpi.com This exposes a free amine for the next coupling step. peptide.com

Coupling: The next N-Fmoc-protected amino acid, such as this compound, is activated and coupled to the newly exposed amine. uci.edu

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. peptide.com

The introduction of an N-methyl group, as in this compound, presents specific challenges to this cycle. The steric hindrance caused by the methyl group on the nitrogen atom significantly slows down the kinetics of both the coupling and deprotection steps. beilstein-journals.org Coupling to an N-methylated residue is difficult, and coupling a second N-methylated amino acid is particularly challenging. peptide.comnih.gov Consequently, reaction times often need to be extended, or more potent reagents are required to ensure the reaction proceeds to completion. sigmaaldrich.com

Advanced Coupling Reagents and Strategies for N-Methylated Residues

To overcome the steric hindrance and low reactivity of N-methylated amino acids, a range of specialized coupling reagents have been developed. peptide.com Standard carbodiimide (B86325) reagents like DCC and DIC, when used with additives like HOBt, are often inefficient for these sterically demanding couplings. bachem.compeptide.com More potent phosphonium (B103445) and aminium/uronium salt-based reagents are preferred. nih.govbachem.comnih.gov

Key reagents and their effectiveness are summarized below:

| Coupling Reagent | Full Name | Type | Key Characteristics & Applications for N-Methylated Residues |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Aminium | Highly reactive and one of the most effective reagents for coupling N-methylated amino acids, often used with a base like DIEA or collidine. peptide.comuci.edubachem.compeptide.com It shows less epimerization compared to HBTU. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | A popular and efficient coupling reagent, but generally less effective than HATU for sterically hindered N-methylated couplings. peptide.combachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | A well-suited reagent for many standard couplings, but can be less effective for difficult N-methyl to N-methyl couplings. nih.govbachem.com Often used with HOAt to improve efficiency. nih.gov |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Considered a highly effective reagent, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids. nih.govpeptide.com |

| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | Phosphonium | A highly reactive reagent, more so than PyBOP, used to overcome incomplete couplings to N-methyl amino acids where other reagents fail. bachem.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium | A modern, highly efficient reagent with coupling efficiencies comparable to HATU. bachem.com It incorporates Oxyma Pure, making it a safer alternative to HOBt/HOAt-based reagents. bachem.com |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Phosphinic Chloride | An older but effective reagent for coupling N-methyl amino acids. peptide.com |

The choice of reagent is critical for success, with HATU and PyAOP often cited as the most promising for challenging couplings involving N-methylated residues. nih.govbachem.com In situ formation of Fmoc-amino acid chlorides using reagents like triphosgene (B27547) has also been reported as a successful strategy. peptide.com

Addressing Synthetic Challenges in SPPS with N-Methyl-D-serine (e.g., Aggregation Management)

A primary challenge in SPPS, especially for long or hydrophobic sequences, is the aggregation of peptide chains on the solid support. sigmaaldrich.comnih.gov This aggregation, driven by intermolecular hydrogen bonding that forms β-sheet structures, can block reactive sites and lead to incomplete reactions and low yields. sigmaaldrich.comnih.gov

The incorporation of N-methylated residues like this compound is a powerful strategy to mitigate this problem. peptide.com The methyl group on the amide nitrogen physically disrupts the hydrogen bonding patterns required for β-sheet formation. sigmaaldrich.com This "structure-breaking" effect helps to keep the peptide chains solvated and accessible, improving deprotection and acylation kinetics and leading to higher purity of the crude product. sigmaaldrich.com While N-methylation effectively manages aggregation, it introduces the challenge of slower coupling kinetics, creating a trade-off that chemists must manage through the careful selection of coupling reagents and reaction conditions. beilstein-journals.orgpeptide.com

Utilization in Solution-Phase Peptide Synthesis

While SPPS dominates peptide synthesis, solution-phase synthesis remains a valuable method, particularly for large-scale production or the synthesis of specific peptide segments. nih.govresearchgate.net this compound is also employed in these solution-based protocols. nih.govresearchgate.net In this approach, reactions are carried out in a homogenous solution, with purification of the intermediate peptide product after each coupling step, often by crystallization or chromatography. researchgate.net

The synthesis of N-Fmoc-N-methyl amino acids, including serine derivatives, has been developed to be compatible with both solid-phase and solution-phase strategies. nih.govresearchgate.net For instance, methods have been developed for synthesizing these building blocks where the carboxyl group is temporarily protected with a group like a benzhydryl ester, which is stable during the N-methylation step and can be selectively removed under mild conditions for subsequent coupling in solution. nih.gov The use of powerful coupling reagents like HATU is also common in solution-phase synthesis to drive the difficult acylation of N-methylated amines to completion. nih.gov

Construction of Complex Peptide Architectures

The unique structural properties imparted by N-methylation make this compound a key component in the synthesis of non-linear and complex peptide structures, such as cyclic peptides and depsipeptides.

Synthesis of Cyclic Peptides and Depsipeptides Incorporating N-Methyl-D-serine

N-methylation can significantly facilitate this process. nih.gov The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, often pre-organizing the linear precursor into a turn-like conformation that is favorable for cyclization. nih.gov This can lead to higher yields in the crucial macrolactamization (amide bond formation) step. nih.gov Protocols for synthesizing N-methylated cyclic peptides often involve assembling the linear precursor on a solid support using Fmoc-chemistry, followed by cleavage from the resin and subsequent head-to-tail cyclization in solution under high dilution. nih.govmdpi.com Reagents like HATU or PyAOP are frequently used for this final cyclization step. peptide.commdpi.com

Applications in Marine Natural Product Total Synthesis (e.g., Coibamide A)

The intricate architecture of many marine natural products, often rich in N-methylated and D-amino acids, presents formidable challenges to synthetic chemists. Coibamide A, a cyclic depsipeptide isolated from a Panamanian marine cyanobacterium, is a prime example. nih.govmdpi.com It exhibits potent antiproliferative activity against several human cancer cell lines through a unique mechanism of action, making it a significant target for total synthesis and analog development. nih.govglpbio.commedchemexpress.com

The structure of Coibamide A is notable for its high density of N-methylated residues, which includes N-methyl-D-serine. nih.govmdpi.com The total synthesis of Coibamide A and its analogs has been approached using Fmoc-based solid-phase peptide synthesis (SPPS). nih.govresearchgate.net The assembly of its linear precursor is complicated by the steric hindrance associated with coupling amino acids to the N-methylated terminus of the growing peptide chain, a reaction that is often sluggish and requires carefully optimized conditions. nih.gov

During the synthesis of a Coibamide A epimer, researchers encountered challenges in coupling N-methylated amino acids. While standard coupling reagents like DIC/HOBt were effective for some residues, more powerful reagents such as HATU were required for others. nih.govmdpi.com The use of this compound is critical in this context, allowing for the precise introduction of this non-canonical residue at the desired position in the peptide sequence. However, even with optimized methods, the coupling of a subsequent residue onto the N-methylamino group of a serine derivative can be slow, sometimes leading to side reactions like epimerization under basic conditions. nih.gov For instance, the coupling of MeSer(Me) during a synthesis led to partial epimerization, highlighting the delicate nature of these transformations. nih.gov The successful synthesis of Coibamide A and its biologically active analogs relies on the availability of high-purity, stereochemically defined building blocks like this compound to navigate these synthetic hurdles. glpbio.comresearchgate.net

| Compound | Key Structural Features | Synthetic Relevance of this compound | Reference(s) |

| Coibamide A | Cyclic depsipeptide, 8 N-methylamino acids, D-amino acids | Crucial building block for introducing the N-methyl-D-serine moiety via Fmoc-SPPS. | nih.govmdpi.com |

| [d-MeAla11]-epimer of Coibamide A | Analog of Coibamide A | This compound is incorporated into the peptide backbone, requiring optimized coupling conditions to overcome steric hindrance and prevent epimerization. | nih.gov |

Development of Peptidomimetics Featuring N-Methyl-D-serine Scaffolds

Peptidomimetics are designed to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better cell permeability. nih.govacademie-sciences.fr The incorporation of N-methylated amino acids and D-amino acids are two key strategies in peptidomimetic design. nih.govuminho.pt

N-methylation of the peptide backbone eliminates the amide proton, which disrupts the capacity for hydrogen bond donation. mdpi.comupc.edu This modification restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation. nih.govupc.edu Furthermore, the tertiary amide bond created by N-methylation is resistant to cleavage by proteases, significantly increasing the metabolic stability and in vivo half-life of the peptidomimetic. nih.govuminho.pt

The inclusion of D-amino acids, such as D-serine, can also confer proteolytic stability and induce specific secondary structures like β-turns, which are often critical for receptor binding. nih.gov The combination of N-methylation and D-configuration in a single residue, as in N-methyl-D-serine, offers a powerful tool for fine-tuning the properties of a peptidomimetic. This dual modification can modulate hydrophobicity, conformation, and stability simultaneously. mdpi.com For example, studies on antimicrobial peptides have shown that substitutions with D- and N-methyl amino acids can enhance stability against enzymatic degradation. mdpi.com While N-methylation can sometimes negatively impact activity if it disrupts a crucial hydrogen bond, in many cases it leads to analogs with retained or even improved potency. mdpi.comnih.gov The use of this compound allows for the systematic exploration of these effects in structure-activity relationship (SAR) studies, guiding the rational design of more potent and durable therapeutic candidates. nih.govacs.org

| Modification Strategy | Effect on Peptide Structure | Pharmacological Advantage | Reference(s) |

| N-Methylation | Eliminates H-bond donor, restricts backbone conformation. | Increased resistance to proteolysis, improved metabolic stability, potentially enhanced membrane permeability. | nih.govuminho.ptmdpi.com |

| D-Amino Acid Incorporation | Can induce specific secondary structures (e.g., β-turns). | Increased proteolytic stability, stabilization of bioactive conformations. | mdpi.comnih.gov |

| N-Methyl-D-serine Scaffold | Combines the effects of N-methylation and D-configuration. | Allows for fine-tuning of conformation, stability, and hydrophobicity for optimized therapeutic properties. | nih.govmdpi.com |

Exploration of Site-Specific Chemical Modifications through N-Methyl-D-serine Derivatives (e.g., Peptide Thioesters)

The ability to perform site-specific chemical modifications on peptides is essential for creating sophisticated probes, protein conjugates, and therapeutics. Serine residues, with their nucleophilic hydroxyl side chains, can serve as chemical handles for such modifications. rsc.org A particularly innovative application is the direct conversion of a serine residue within a peptide into a peptide thioester, a key intermediate for native chemical ligation (NCL).

A recently developed method enables the synthesis of peptide thioesters directly on a solid support using Fmoc chemistry. rsc.org The process involves a selective reaction of the peptide backbone amide with the side-chain hydroxyl group of a serine residue to form a cyclic urethane (B1682113) moiety. This activated intermediate can then undergo nucleophilic displacement by a thiol, cleaving the peptide from the support and generating the desired C-terminal thioester in one step. rsc.org This approach is advantageous as it avoids the need for specialized resins or linkers typically required for Fmoc-based thioester synthesis. rsc.org

Introducing an N-methyl-D-serine residue into this scheme offers intriguing possibilities. The N-methylation would likely influence the rate and efficiency of the initial cyclization step to form the urethane intermediate. While the absence of the amide proton prevents it from acting as a hydrogen bond donor, the tertiary nature of the amide might affect the local geometry and reactivity. The D-configuration could also influence the stereochemical outcome of the reactions. Utilizing this compound allows for the site-specific placement of this unique handle within a peptide sequence. This would enable the generation of N-methylated peptide thioesters, which are valuable precursors for the semi-synthesis of complex proteins containing N-methylated junctions, a motif found in numerous natural products and engineered proteins. This strategy expands the toolbox for protein engineering, allowing for the creation of proteins with site-specific modifications that are difficult to achieve through traditional biological or chemical methods. rsc.orgnih.gov

Mechanistic Insights and Conformational Analysis of N Fmoc N Methyl D Serine and Its Derivatives

Conformational Influence of N-Methylation on Peptide Backbone Dynamics

N-methylation introduces significant alterations to the peptide backbone that have profound implications for its conformational behavior. The substitution of the amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt or prevent the formation of secondary structures like helices and sheets that rely on intramolecular hydrogen bonding. nih.govub.edu Concurrently, this modification introduces steric constraints and alters the electronic properties of the amide bond, leading to distinct conformational preferences. ub.edu

A primary consequence of N-methylation is the significant reduction in the energy barrier between the cis and trans conformations of the peptide bond. ub.edu In standard secondary amides, the trans form is overwhelmingly favored due to steric hindrance. However, the introduction of an N-methyl group creates a tertiary amide, where the steric clash between the adjacent α-carbon substituents is comparable in both cis and trans isomers. This results in a higher population of the cis-amide bond, a conformation that is otherwise rare except for X-Proline motifs. ub.edu This increased propensity for cis-amide bonds can induce unique turns and folds in the peptide chain, fundamentally altering its three-dimensional structure. ub.edunih.gov

| Parameter | Unmethylated Amide Bond (e.g., Ser) | N-Methylated Amide Bond (e.g., N-Me-Ser) |

|---|---|---|

| Energy Difference (Trans vs. Cis) | High (Trans favored) | Low (Comparable energy) |

| Hydrogen Bond Donor Capability | Yes (N-H) | No |

| Typical Cis Isomer Population | Very Low (<1%) | Significant (can be >50%) |

| Impact on Backbone | Promotes extended or regular secondary structures (helices/sheets) | Induces turns and unique folds; disrupts H-bonded structures |

While N-methylation increases flexibility around the amide bond by allowing cis-trans isomerization, it simultaneously introduces local conformational rigidity. ub.edu The steric bulk of the methyl group restricts the allowable values of the Ramachandran dihedral angles (φ and ψ) of the preceding amino acid residue. This steric hindrance limits the conformational space available to the peptide backbone, effectively "locking" it into a more defined set of conformations. ub.edu Studies have shown that multiple N-methylations can significantly rigidify a peptide's structure, which is a crucial factor in designing ligands with high receptor affinity and selectivity, as it reduces the entropic penalty upon binding. nih.govub.edunih.gov

Mechanistic Characterization of Fmoc Cleavage in N-Methylated Systems

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group in solid-phase peptide synthesis, favored for its base-lability. The standard cleavage mechanism involves treatment with a secondary amine base, typically piperidine (B6355638), which abstracts the acidic proton on the fluorenyl ring, initiating an E1cB elimination to release the free amine and dibenzofulvene.

In N-methylated systems, the general mechanism remains the same. However, the steric environment and electronic effects of the N-methyl group can influence reaction kinetics, although cleavage is generally efficient. The primary challenges arise not from the cleavage of the Fmoc group itself, but from potential side reactions during the final deprotection and cleavage from the resin, which is typically performed under strong acidic conditions (e.g., with trifluoroacetic acid, TFA).

A notable side reaction involves the cleavage of the N-terminal acetylated N-methylamino acid residue. nih.gov Mechanistic studies suggest that under acidic conditions, the carbonyl oxygen of an N-terminal acetyl group can act as a nucleophile, attacking the adjacent N-methylated amide carbonyl. nih.gov This forms a five-membered oxazolinium intermediate, leading to the cleavage and release of the rest of the peptide chain. nih.gov To mitigate such side reactions and ensure the integrity of the final peptide, cleavage cocktails are often optimized with scavengers like triisopropylsilane (TIS) and water to quench reactive carbocations generated from side-chain protecting groups. sigmaaldrich.com

| Cleavage Reagent/Cocktail | Typical Composition | Purpose and Notes |

|---|---|---|

| Piperidine/DMF | 20% Piperidine in Dimethylformamide | Standard reagent for routine Fmoc group removal during synthesis. |

| TFA/TIS/H₂O | 95% : 2.5% : 2.5% | General-purpose cocktail for final cleavage from resin and removal of acid-labile side-chain protecting groups (e.g., Boc, tBu). sigmaaldrich.com |

| Reagent K | TFA/phenol/water/thioanisole/EDT | A stronger, more complex cocktail used for peptides with sensitive residues prone to modification, though often unnecessary with modern protecting group strategies. sigmaaldrich.com |

| 1% TFA in DCM | 1% Trifluoroacetic Acid in Dichloromethane | Very mild acidic conditions used to cleave amino acids from highly acid-sensitive resins (e.g., 2-chlorotrityl) while keeping side-chain protecting groups intact. nih.gov |

Stereochemical Determinants in Peptide Folding and Activity

The stereochemistry of constituent amino acids is a fundamental determinant of peptide structure and function. The use of D-amino acids, such as in N-Fmoc-N-methyl-D-serine, imposes specific conformational constraints that can nucleate and stabilize non-natural secondary structures. nih.govias.ac.in For instance, a D-amino acid can promote the formation of specific types of β-turns when paired with a subsequent L-amino acid (e.g., a D-Pro-Gly sequence), which are critical for reversing the direction of the peptide chain and forming compact, globular structures. nih.gov

When the stereochemical influence of a D-amino acid is combined with the conformational effects of N-methylation, a powerful synergy for structural control is achieved. The D-configuration directs the backbone towards a specific region of conformational space, while N-methylation further refines and rigidifies that conformation by restricting dihedral angles and favoring cis-amide bonds. This dual control is instrumental in designing peptides with enhanced biological activity, improved metabolic stability, and better membrane permeability. nih.govnih.gov Structure-activity relationship studies have demonstrated that the precise placement of both D-amino acids and N-methyl groups can dictate the regiochemistry of reactions and is crucial for optimizing interactions with biological targets. nih.govnih.gov

Advanced Spectroscopic Techniques for Conformational and Structural Elucidation (e.g., NMR Structural Research)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of N-methylated peptides in solution. The presence of both cis and trans isomers around the N-methylated amide bond often results in the doubling of NMR signals, providing direct evidence of this conformational heterogeneity. chimia.ch

Advanced, multi-dimensional NMR experiments are employed to resolve these complex spectra and derive structural constraints:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign signals within individual amino acid spin systems.

TOCSY (Total Correlation Spectroscopy): Extends the correlations throughout an entire spin system, facilitating the identification of amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for 3D structural analysis. They detect through-space correlations between protons that are close to each other (typically <5 Å). The intensity of a NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structural calculations. For instance, a characteristic NOE correlation between an N-methyl group's protons and the α-proton of the preceding residue is a definitive indicator of a trans-amide bond, while a correlation to its own α-proton indicates a cis bond. nih.gov

These experimentally derived restraints, often supplemented by data from computational modeling, allow for the high-resolution determination of the peptide's solution structure, revealing the precise spatial arrangement of the backbone and side chains. nih.gov

| NMR Technique | Information Provided | Relevance to N-Methylated Peptides |

|---|---|---|

| 1D ¹H NMR | Initial assessment of sample purity and complexity. | Signal doubling indicates cis/trans isomerization. |

| 2D COSY/TOCSY | Through-bond proton-proton connectivities for residue assignment. | Assigns separate sets of signals for cis and trans isomers. |

| 2D NOESY/ROESY | Through-space proton-proton distances (<5 Å). | Provides key distance restraints to define 3D structure and differentiate between cis and trans amide bond conformations. nih.gov |

| ¹³C NMR | Information on the carbon backbone and side chains. | Chemical shifts of Cβ and Cγ are sensitive to the cis/trans state of the preceding peptide bond. |

Research Paradigms in Drug Discovery and Chemical Biology Utilizing N Methyl D Serine Analogues Non Clinical Investigations

Design of Peptide-Based Therapeutic Modalities

The strategic incorporation of N-methyl-D-serine is a well-established method for improving the drug-like characteristics of therapeutic peptides. nih.govspringernature.com This single modification can simultaneously address several pharmacokinetic challenges, transforming a biologically active but pharmacokinetically fragile peptide into a more robust drug candidate. semanticscholar.org The N-methyl group provides steric hindrance and eliminates the hydrogen bond donor capability of the amide nitrogen, which fundamentally alters how the peptide interacts with metabolic enzymes and biological membranes.

Strategies for Enhancing Proteolytic Stability in Bioactive Peptides

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the bloodstream and gastrointestinal tract. researchgate.netnih.gov The amide bonds of a standard peptide are readily recognized and cleaved by a wide array of peptidases. N-methylation of the peptide backbone at a specific residue, such as D-serine, directly obstructs this enzymatic action. nih.gov The presence of the methyl group on the nitrogen atom sterically hinders the approach of protease active sites and disrupts the necessary recognition motifs for enzymatic hydrolysis. st-andrews.ac.uk This modification effectively renders the N-methylated amide bond resistant to cleavage, significantly enhancing the peptide's stability in biological fluids. nih.govmdpi.com Studies have consistently shown that N-methylated peptides exhibit substantially longer half-lives in plasma and serum compared to their non-methylated counterparts. nih.gov

Table 1: Illustrative Comparison of Proteolytic Stability between a Native Peptide and its N-Methylated Analogue This table presents representative data demonstrating the typical effect of N-methylation on peptide stability in the presence of proteolytic enzymes.

| Peptide Variant | Amide Bond at Serine | Half-Life in Human Plasma (t½) | Reference Concept |

|---|---|---|---|

| Native Peptide | Standard (-CO-NH-) | < 10 minutes | nih.govresearchgate.net |

Modulation of In Vivo Half-Life of Peptide Constructs

The in vivo half-life of a peptide is a critical determinant of its dosing frequency and therapeutic efficacy. This parameter is directly influenced by both proteolytic stability and clearance rates. By increasing resistance to enzymatic degradation as described previously, the incorporation of N-methyl-D-serine directly contributes to a longer circulation time. nih.govspringernature.com Peptides that would otherwise be cleared within minutes can have their half-lives extended to hours. nih.govplos.org This enhanced stability reduces the rate of clearance, allowing the peptide to remain at therapeutic concentrations in the body for a longer duration. The improved pharmacokinetic profile resulting from N-methylation can lead to more convenient dosing regimens and sustained biological effects. semanticscholar.orgresearchgate.net

Exploration of Molecular Recognition and Protein-Ligand Interactions

The biological activity of a peptide is dictated by its three-dimensional structure and its ability to bind to a specific protein target. The introduction of an N-methyl group via N-Fmoc-N-methyl-D-serine can profoundly influence the peptide's conformation. researchgate.net The steric bulk of the methyl group restricts the rotational freedom around the peptide backbone, reducing the number of accessible conformations. rsc.org This conformational constraint can be highly advantageous, as it may pre-organize the peptide into its bioactive shape, leading to a lower entropic penalty upon binding and thus a higher affinity for its target receptor or enzyme. springernature.com Conversely, N-methylation can also disrupt critical hydrogen bonds necessary for binding or force the peptide into an inactive conformation, potentially converting an agonist into an antagonist. nih.gov This modulation of conformational dynamics makes N-methyl scanning a valuable strategy for optimizing a peptide's potency and selectivity. researchgate.net

Table 2: Representative Data on the Effect of N-Methylation on Receptor Binding Affinity This table provides a hypothetical example based on observed trends where N-methylation can either increase or decrease binding affinity depending on its influence on the bioactive conformation.

| Peptide Ligand | Modification | Binding Affinity (IC₅₀) | Consequence | Reference Concept |

|---|---|---|---|---|

| Peptide A (Agonist) | None | 50 nM | Baseline Activity | nih.gov |

| N-Me-Ser Peptide A | N-Methylation at Serine | 5 nM | Increased Potency | springernature.com |

| Peptide B (Agonist) | None | 20 nM | Baseline Activity | nih.gov |

Investigation of Enzymatic Inhibition Mechanisms by Serine Derivatives (e.g., Serine Proteases)

Serine proteases are a major class of enzymes involved in numerous physiological processes, and their dysregulation is linked to various diseases. frontiersin.orgcambridgemedchemconsulting.com These enzymes are characterized by a catalytic triad (B1167595) featuring a highly nucleophilic serine residue. cambridgemedchemconsulting.com Peptide derivatives can be designed as inhibitors of these enzymes. Incorporating an N-methyl-D-serine residue into a peptide substrate analogue can create a potent inhibitor. While the peptide may still bind to the enzyme's active site, the N-methylated amide bond is resistant to the nucleophilic attack by the catalytic serine and subsequent hydrolysis. nih.gov This prevents the enzyme from completing its catalytic cycle, leading to inhibition. Furthermore, the altered conformation induced by the N-methyl group can be exploited to enhance binding to subsites within the enzyme, leading to inhibitors with high selectivity and potency. nih.govnih.gov

Preclinical Studies of D-Serine Analogues in Neurological Research Models

D-serine is a crucial neuromodulator in the central nervous system, acting as the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.netresearchgate.net The activation of NMDA receptors, which requires the simultaneous binding of glutamate (B1630785) and a co-agonist like D-serine, is fundamental for synaptic plasticity, learning, and memory. nih.govnih.govnih.gov Dysregulation of D-serine levels and NMDA receptor function is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. frontiersin.orgfrontiersin.org

Preclinical research utilizes D-serine analogues to probe and modulate NMDA receptor activity. mdpi.com Modifying D-serine, for instance by N-methylation to produce N-methyl-D-serine, can alter its affinity and efficacy at the NMDA receptor co-agonist site. Such analogues are invaluable tools in animal models to study the consequences of either enhancing or dampening NMDA receptor signaling. For example, studies have shown that direct administration of D-serine can impact synaptic plasticity and cognitive function in animal models. frontiersin.orgmdpi.com Recent research has also uncovered more complex roles, where D-serine can inhibit non-ionotropic NMDA receptor signaling, suggesting that co-agonist availability can modulate receptor function even when the ion channel is blocked. jneurosci.orgbiorxiv.org Analogues like N-methyl-D-serine allow researchers to investigate the structural requirements for co-agonist binding and to develop potential therapeutics that can precisely modulate NMDA receptor function for conditions characterized by either hypo- or hyper-glutamatergic activity. nih.govnih.gov

Modulation of N-Methyl-D-Aspartate (NMDA) Receptor Activity

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. nih.govyoutube.com Their activation requires the binding of both glutamate and a co-agonist, with D-serine being a primary endogenous co-agonist at the glycine-binding site of the GluN1 subunit. nih.govnih.govnih.gov The use of N-methyl-D-serine analogues in research allows for precise investigation into the modulation of NMDA receptor function.

N-methylation of D-serine can alter its binding affinity and efficacy at the NMDA receptor co-agonist site. This modification can lead to analogues that act as super-agonists, partial agonists, or even antagonists, providing a spectrum of tools to probe receptor function. For instance, studies have shown that D-serine itself is a potent co-agonist, and its selective degradation significantly attenuates NMDA receptor-mediated neurotransmission. nih.gov By incorporating N-methyl-D-serine into synthetic peptides, researchers can investigate the structural requirements for co-agonist binding and the subsequent conformational changes in the receptor that lead to channel opening.

Furthermore, at high concentrations, D-serine has been observed to exhibit inhibitory effects on NMDA receptor activity, potentially by competing with glutamate for binding to the GluN2A subunit. elifesciences.org The use of N-methylated analogues could help to further elucidate this inhibitory mechanism and its physiological relevance. The development of analogues with altered binding kinetics can help to differentiate the roles of synaptic versus extrasynaptic NMDA receptors, which are thought to be gated by different endogenous co-agonists. mdpi.com

Table 1: Investigational Approaches Utilizing N-Methyl-D-serine Analogues for NMDA Receptor Modulation

| Research Approach | Rationale | Expected Outcome |

| Synthesis of Peptides with N-methyl-D-serine | To create stable probes for the NMDA receptor co-agonist site. | Understanding of structure-activity relationships at the glycine-binding site. |

| Binding Assays | To determine the affinity and selectivity of analogues for the GluN1 subunit. | Identification of analogues with enhanced or reduced binding compared to D-serine. |

| Electrophysiological Recordings | To measure NMDA receptor-mediated currents in the presence of analogues. | Characterization of analogues as agonists, partial agonists, or antagonists. |

| In Vivo Microdialysis | To assess the impact of analogues on extracellular D-serine and glutamate levels. | Insight into the in vivo modulation of NMDA receptor neurotransmission. |

Interactions with Non-NMDA Ionotropic Glutamate Receptors

While the primary focus of D-serine research has been on NMDA receptors, emerging evidence suggests that it can also modulate non-NMDA ionotropic glutamate receptors, such as AMPA and kainate receptors. nih.gov Studies in retinal neurons have demonstrated that D-serine can inhibit AMPA/kainate receptor-mediated responses. nih.gov The degradation of endogenous D-serine led to an enhancement of AMPA and kainate receptor-mediated calcium responses, while the application of D-serine caused a reduction in these responses. nih.gov

The use of N-methyl-D-serine analogues in this context can help to determine the specificity of these interactions. By systematically modifying the structure of D-serine, researchers can identify the pharmacophore responsible for its effects on non-NMDA receptors. N-methylation, for example, could alter the binding of the analogue to these receptors, potentially enhancing or diminishing its inhibitory effects. This line of investigation is crucial for a comprehensive understanding of D-serine's role in glutamatergic signaling and for the development of receptor-subtype-selective drugs.

Table 2: Research Findings on D-serine Interactions with Non-NMDA Receptors

| Receptor Type | Effect of D-serine | Experimental Model | Potential Role of N-Methyl-D-serine Analogues |

| AMPA Receptors | Inhibition of calcium responses and whole-cell currents. nih.gov | Isolated rat retina and cultured retinal ganglion cells. nih.gov | To investigate the specificity of inhibition and identify key structural motifs for binding. |

| Kainate Receptors | Reduction in kainate-induced calcium responses. nih.gov | Isolated rat retina. nih.gov | To develop analogues that selectively modulate kainate receptors over AMPA or NMDA receptors. |

Role in Neural Stem Cell Proliferation and Neuronal Differentiation

D-serine has been identified as a key regulator of neurogenesis, influencing the proliferation and differentiation of neural stem cells (NSCs). nih.gov Studies have shown that NSCs can synthesize D-serine and that the degradation of endogenous D-serine inhibits both the proliferation and neuronal differentiation of these cells. nih.gov Conversely, the addition of exogenous D-serine has been found to promote the differentiation of NSCs into neurons. nih.gov

N-methyl-D-serine analogues, particularly when incorporated into peptides, can be used to probe the specific signaling pathways through which D-serine exerts its effects on NSCs. The N-methylation could enhance the stability of these probes in culture media, allowing for more controlled long-term studies. By designing analogues with varying abilities to activate NMDA receptors, researchers can investigate the extent to which the pro-neurogenic effects of D-serine are mediated by these receptors. This research could lead to the development of novel strategies for promoting neurogenesis in the context of neurodegenerative diseases and brain injury. nih.gov

Table 3: Effects of D-serine on Neural Stem Cell Dynamics

| Process | Effect of Endogenous D-serine Degradation | Effect of Exogenous D-serine Application | Investigational Use of N-Methyl-D-serine Analogues |

| Proliferation | Inhibition nih.gov | No effect nih.gov | To dissect the signaling pathways involved in D-serine-mediated proliferation. |

| Neuronal Differentiation | Inhibition nih.gov | Promotion nih.gov | To develop stable compounds that can promote neuronal differentiation for therapeutic purposes. |

| Radial Migration | No effect nih.gov | No effect nih.gov | To confirm the specificity of D-serine's effects on differentiation over migration. |

Studies on D-Serine Metabolism Pathways and Associated Enzymes (Serine Racemase, D-Amino Acid Oxidase, D-Serine Dehydratase)

The levels of D-serine in the brain are tightly regulated by the enzymes responsible for its synthesis and degradation. nih.govresearchgate.net Serine racemase synthesizes D-serine from L-serine, while D-amino acid oxidase (DAAO) and D-serine dehydratase are involved in its catabolism. nih.govdrugbank.com N-methyl-D-serine analogues can serve as valuable tools for studying these enzymes.

These analogues can be designed as substrates, inhibitors, or allosteric modulators of serine racemase and DAAO. For example, an N-methylated analogue might exhibit altered binding to the active site of these enzymes, providing insights into their substrate specificity and catalytic mechanisms. The Fmoc protecting group in this compound would need to be removed for the analogue to interact with the active sites of these enzymes, but the resulting N-methyl-D-serine could then be used in enzymatic assays. Such studies are crucial for the development of drugs that can modulate D-serine levels in the brain, which has been proposed as a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.gov

Table 4: Key Enzymes in D-Serine Metabolism and the Utility of N-Methyl-D-serine Analogues

| Enzyme | Function | Role of N-Methyl-D-serine Analogues |

| Serine Racemase | Synthesizes D-serine from L-serine. nih.gov | To act as potential inhibitors or alternative substrates to study enzyme kinetics and mechanism. nih.gov |

| D-Amino Acid Oxidase (DAAO) | Degrades D-serine and other D-amino acids. drugbank.com | To serve as probes for the active site and to develop inhibitors that can increase D-serine levels. frontiersin.org |

| D-Serine Dehydratase | Catalyzes the deamination of D-serine. | To investigate the substrate specificity of this enzyme and its contribution to D-serine catabolism in different species. |

Comparative Biochemical Studies of D-Amino Acids in Eukaryotic Systems (e.g., Non-Mammalian Models)

The study of D-amino acids is not limited to mammals. These molecules are found in a wide range of eukaryotic organisms, where they play diverse physiological roles. Comparative studies in non-mammalian models can provide valuable insights into the evolution of D-amino acid signaling and metabolism.

N-methyl-D-serine analogues can be utilized in these comparative studies to explore the functional conservation of D-serine-related pathways. For example, researchers can investigate whether these analogues modulate glutamate receptors in invertebrates or other vertebrates in a manner similar to their effects in mammals. Such studies can also shed light on the species-specific differences in the enzymes that metabolize D-amino acids. This comparative approach can uncover novel biological roles for D-amino acids and identify new targets for drug development.

Development of Analogues for Enhanced Bioavailability and Targeted Delivery

A significant challenge in the development of D-serine-based therapeutics is its poor bioavailability and rapid degradation. frontiersin.org The development of analogues with improved pharmacokinetic properties is therefore a key area of research. N-methylation is a common strategy to enhance the metabolic stability and membrane permeability of small molecules. nih.gov

By modifying the D-serine structure with an N-methyl group, it is possible to create analogues that are more resistant to degradation by enzymes like DAAO. This can lead to a longer half-life in the body and improved brain penetration. Furthermore, these analogues can be conjugated to targeting moieties to achieve selective delivery to specific brain regions or cell types. The N-Fmoc group, while primarily a protecting group for synthesis, can be replaced with other chemical groups to facilitate targeted delivery strategies. The ultimate goal is to develop D-serine analogues that can be effectively used to modulate NMDA receptor activity in a controlled and targeted manner for therapeutic benefit. nih.gov

Table 5: Strategies for Enhancing Bioavailability and Targeted Delivery of D-serine Analogues

| Strategy | Rationale | Potential Advantage |

| N-Methylation | To increase metabolic stability and lipophilicity. nih.gov | Enhanced resistance to enzymatic degradation and improved blood-brain barrier penetration. |

| Prodrug Formulation | To mask polar groups and improve absorption. | Increased oral bioavailability. |

| Conjugation to Targeting Ligands | To achieve selective delivery to specific receptors or transporters. | Reduced off-target effects and increased therapeutic efficacy. |

| Encapsulation in Nanoparticles | To protect the analogue from degradation and facilitate transport across biological barriers. | Controlled release and targeted delivery to the central nervous system. |

Advanced Analytical Methodologies for the Characterization and Quantification of N Fmoc N Methyl D Serine and Its Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomeric Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of N-Fmoc-N-methyl-D-serine. Due to the presence of the fluorenylmethoxycarbonyl (Fmoc) group, the compound possesses a strong chromophore, making it readily detectable by UV-Vis spectrophotometry, typically at a wavelength of 265 nm. tsijournals.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA) to improve peak shape. rsc.org

The purity of an Fmoc-amino acid derivative is critical, as even small impurities can lead to the formation of deletion or truncated sequences during peptide synthesis. HPLC methods are developed to separate the main compound from potential impurities, such as starting materials, reagents, or by-products from the synthesis, including dipeptides or oligomers. The high resolution of HPLC allows for the accurate quantification of these impurities, ensuring that the building block meets the stringent purity requirements (often >99%) for successful peptide synthesis.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25°C |

Ensuring the enantiomeric purity of this compound is paramount, as the presence of the L-enantiomer can lead to the synthesis of undesired diastereomeric peptides with altered biological activities. Standard reversed-phase HPLC columns cannot distinguish between enantiomers. Therefore, chiral HPLC is employed for this critical analysis.

This is achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin and ristocetin A) have proven to be highly effective for the enantioseparation of a wide range of N-Fmoc protected amino acids. These separations are typically performed in either reversed-phase or polar organic modes, allowing for baseline resolution of the D- and L-enantiomers and enabling precise quantification of enantiomeric excess (ee).

While this compound itself is already derivatized with a UV-active group, the concept of pre-column derivatization is highly relevant for quantifying the parent amino acid, N-methyl-D-serine, or for analyzing related primary and secondary amino acids in a sample. 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used derivatizing agent for this purpose. tsijournals.com

The reaction involves the nucleophilic attack of the amino acid's nitrogen on the carbonyl carbon of Fmoc-Cl, resulting in the formation of the stable, highly fluorescent N-Fmoc derivative. This derivatization is typically carried out in a borate buffer at a slightly alkaline pH before injection onto the HPLC column. tsijournals.com This process is crucial for two reasons: it attaches a strong chromophore/fluorophore to amino acids that lack one, enabling sensitive UV or fluorescence detection, and it increases the hydrophobicity of the analytes, improving their retention on reversed-phase columns. Automated pre-column derivatization systems can be used to ensure high reproducibility and throughput.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the unambiguous confirmation of the molecular weight and identity of this compound. Electrospray ionization (ESI) is the most common ionization technique used for this class of compounds, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. A characteristic fragmentation pathway for N-Fmoc protected amino acids involves the facile loss of the Fmoc group. nih.gov The resulting fragment ions can then be further analyzed to confirm the structure of the core amino acid. The fragmentation pattern provides a unique fingerprint that confirms the identity of the compound and can be used to distinguish it from isomers.

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 342.13 |

| [M+Na]⁺ | Sodium Adduct | 364.11 |

| [M+K]⁺ | Potassium Adduct | 380.08 |

| [M-H]⁻ | Deprotonated Molecule | 340.12 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information for this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are used to confirm the complete covalent structure of the molecule.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all key functional groups. The aromatic protons of the fluorenyl group typically appear in the downfield region (around 7.2-7.8 ppm). The N-methyl group gives a characteristic singlet, while the protons of the serine backbone (α-CH and β-CH₂) and the methylene bridge of the Fmoc group (CH and CH₂) appear at specific chemical shifts. The integration of these signals confirms the relative number of protons in each part of the molecule. ¹³C NMR provides complementary information by showing signals for each unique carbon atom, including the carbonyl carbons of the carboxyl and carbamate groups. The chemical shifts are sensitive to the solvent used, which must be considered when comparing spectra. thieme-connect.de

| Proton Group | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic (8H) | 7.2 - 7.8 | Multiplets |

| Serine α-CH (1H) | 4.3 - 4.6 | Multiplet |

| Fmoc CH₂O (2H) | 4.1 - 4.4 | Multiplet |

| Fmoc CH (1H) | 4.0 - 4.2 | Triplet |

| Serine β-CH₂ (2H) | 3.7 - 4.0 | Multiplet |

| N-CH₃ (3H) | 2.8 - 3.1 | Singlet |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound or its subsequent use in peptide synthesis. chempep.com By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized.

The components are typically visualized under UV light, where the Fmoc group allows for easy detection. Stains like ninhydrin can also be used to detect any free primary or secondary amines, which is useful for monitoring coupling and deprotection steps in peptide synthesis. The relative mobility (Rf value) of the spots indicates the progress of the reaction, and the disappearance of starting material spots signals its completion.

Multidimensional Separation Techniques for Complex Research Samples

When analyzing this compound or its peptide conjugates in complex biological or research samples (e.g., cell lysates, physiological fluids), one-dimensional separation techniques may not provide sufficient resolution. In such cases, multidimensional separation techniques are employed.

A powerful approach is two-dimensional HPLC (2D-HPLC), which couples two different HPLC columns or separation modes. For instance, an initial separation based on one property (e.g., hydrophobicity via RP-HPLC) can be followed by a second, orthogonal separation of the collected fractions on a different type of column, such as a chiral column for enantiomeric analysis or an ion-exchange column. nih.gov

The most prevalent multidimensional technique is the hyphenation of liquid chromatography with mass spectrometry (LC-MS). This method combines the high separation power of HPLC with the sensitive and specific detection capabilities of MS. As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer, providing molecular weight and structural information for each peak. This is invaluable for identifying and quantifying the target compound and its metabolites or degradation products within a complex matrix.

Emerging Research Trajectories and Future Prospects of N Fmoc N Methyl D Serine in Chemical and Biomedical Sciences

Innovations in Stereoselective Synthesis of N-Methylated D-Amino Acids

The synthesis of N-methylated amino acids presents challenges, particularly in maintaining stereochemical integrity. Traditional methods often involve harsh conditions that can lead to racemization. google.com To address this, researchers are developing innovative stereoselective synthetic routes.

Recent advancements focus on employing chiral catalysts and enzymatic methods to achieve high enantiomeric purity. These modern techniques offer milder reaction conditions and greater control over the stereochemistry of the final product. A notable strategy involves the on-resin N-methylation of amino acids during solid-phase peptide synthesis (SPPS), which allows for the direct incorporation of N-methylated residues into a growing peptide chain. google.comspringernature.com However, this on-resin approach can be complicated by the need for protecting groups that are compatible with the methylation conditions, especially for amino acids with nucleophilic side chains like arginine, methionine, and cysteine. google.com

Alternative solution-phase syntheses provide a more controlled environment for N-methylation prior to peptide assembly. acs.org One effective method utilizes intermediate 5-oxazolidinones, which facilitates a unified approach to creating N-methyl derivatives of various amino acids. acs.org

| Synthetic Approach | Advantages | Challenges |

| On-Resin N-Methylation | Direct incorporation into peptides during SPPS. | Compatibility with certain protecting groups and nucleophilic side chains. google.com |

| Solution-Phase Synthesis | Greater control over reaction conditions and stereochemistry. | May require additional purification steps. |

| Enzymatic Methods | High stereoselectivity and mild reaction conditions. | Substrate specificity can be a limitation. |

Applications in Combinatorial Chemistry and High-Throughput Screening Platforms

N-Fmoc-N-methyl-D-serine is a valuable building block in the generation of peptide libraries for combinatorial chemistry and high-throughput screening (HTS). The inclusion of N-methylated and D-amino acids introduces significant diversity into these libraries, expanding the chemical space that can be explored for identifying new drug leads. acs.orgnih.gov

The synthesis of peptides rich in N-methylamino acids can be challenging, often resulting in low coupling yields. nih.govresearchgate.net Specialized coupling reagents, such as PyAOP or PyBOP/HOAt, have been identified as being more effective for these difficult couplings. nih.govpeptide.com High-performance liquid chromatography (HPLC) of N-methyl-rich peptides often shows multiple peaks due to the slow conversion between different conformational isomers. nih.govresearchgate.net

HTS platforms are then used to rapidly screen these diverse peptide libraries against biological targets. The unique structural constraints imposed by N-methylation can lead to peptides with high affinity and selectivity for their targets. acs.org For example, a library of N-methylated cyclic peptides was synthesized and screened to identify compounds with improved membrane permeability and oral bioavailability. nih.gov

Integration into Novel Biomaterial Design and Functional Surface Modification

The unique properties of N-methylated D-amino acids are being leveraged in the design of novel biomaterials and for the functional modification of surfaces. Peptides containing these residues can be used to create surfaces that direct specific biomolecular events at the solid-liquid interface. researchgate.net

Various strategies are employed for peptide functionalization of surfaces, including covalent attachment and non-covalent self-assembly. researchgate.net Techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) are used to characterize these modified surfaces. researchgate.netnih.gov For instance, polystyrene surfaces have been functionalized with peptides to create biosensors for toxin recognition. mdpi.com

The incorporation of peptides containing modified amino acids can enhance the biocompatibility and bioactivity of materials. For example, titanium alloy surfaces modified with a peptide (P15) attached via a polymer have been shown to promote the attachment and mineralization of osteoblasts, suggesting potential applications in orthopedic and dental implants. nih.gov

Computational and In Silico Modeling of N-Methylation Effects on Peptide Conformation and Bioactivity

Computational and in silico modeling play a crucial role in understanding the impact of N-methylation on the structure and function of peptides. These models allow researchers to predict how N-methylation will affect a peptide's conformation, which in turn influences its biological activity. rsc.orgrsc.org

Molecular dynamics simulations are used to characterize the structural ensembles of N-methylated peptides. rsc.org These simulations have shown that N-methylation can significantly alter the peptide backbone, leading to changes in properties like solubility and lipophilicity. rsc.org For example, density functional theory (DFT) studies have revealed that N-methylation can increase the aqueous solubility of some amino acid derivatives. rsc.org

These computational approaches can also predict the permeability of N-methylated cyclic peptides, which is a key factor for oral bioavailability. nih.gov By modeling the energetic cost of transferring a peptide from an aqueous environment to a membrane, researchers can screen virtual libraries of N-methylated peptides to identify candidates with promising pharmacokinetic profiles. nih.gov

| Computational Method | Application | Key Findings |

| Molecular Dynamics (MD) Simulations | Characterizing structural ensembles of N-methylated peptides. rsc.org | N-methylation significantly impacts peptide conformation. rsc.org |

| Density Functional Theory (DFT) | Estimating aqueous solubility and other physicochemical properties. rsc.org | N-methylation can increase solubility and alter electronic properties. rsc.org |

| Free Energy Calculations | Predicting membrane permeability. nih.gov | Can identify N-methylated variants with improved oral bioavailability. nih.gov |

Expanding the Repertoire of Bioconjugation Strategies

Bioconjugation techniques are essential for attaching peptides containing N-methylated D-amino acids to other molecules, such as fluorescent dyes, drug molecules, or larger proteins. This allows for the creation of sophisticated molecular tools for research and therapeutic applications. acs.org

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for bioconjugation due to its high efficiency and specificity. biosyntan.decpcscientific.com Peptides can be synthesized with azide (B81097) or alkyne functionalities, allowing them to be easily "clicked" onto other molecules. jenabioscience.comnih.gov

Other site-specific modification strategies are also being developed. These include methods that target specific amino acid residues within a peptide or protein. rsc.orgnih.govnih.gov For example, a chemoenzymatic strategy has been developed for the backbone N-methylation of peptides by conjugating them to a methyltransferase enzyme. nih.gov

Interdisciplinary Approaches in Exploring D-Amino Acid Biology beyond Mammalian Systems

While much of the focus has been on the role of D-amino acids in mammalian systems, there is a growing interest in their function in other organisms. D-amino acids are abundant components of bacterial cell walls and are also found in some marine invertebrates and plants. wikipedia.orgfrontiersin.org

In bacteria, D-amino acids play a crucial role in the structure of peptidoglycan, the major component of the cell wall. nih.govfrontiersin.org Bacteria produce a wide variety of D-amino acids, which are involved in processes like biofilm formation and spore germination. frontiersin.orgjst.go.jp The metabolic pathways for D-amino acid synthesis in bacteria are potential targets for new antibiotics. frontiersin.org

The study of D-amino acids in non-mammalian systems is an interdisciplinary field that combines microbiology, chemistry, and ecology. Understanding the diverse roles of these molecules in different organisms could lead to new discoveries in areas ranging from infectious disease to environmental science. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Fmoc-N-methyl-D-serine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to the amino group of N-methyl-D-serine. A common approach is using Fmoc-Cl (Fmoc chloride) in a basic solvent like dichloromethane (DCM) with a tertiary amine (e.g., DIEA) to activate the reaction. To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis for verification . Additionally, monitoring reaction progress via thin-layer chromatography (TLC) with ninhydrin staining can confirm successful protection .

Q. How can researchers characterize the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the Fmoc group, methyl substitution, and serine backbone.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 265 nm for Fmoc absorbance) to assess purity (>97% as per typical standards ).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight and detect impurities .

Q. What strategies are effective for removing the Fmoc group during solid-phase peptide synthesis (SPPS) when using this compound?

- Methodological Answer : The Fmoc group is cleaved using 20% piperidine in dimethylformamide (DMF) for 20–30 minutes. However, methyl substitution on the nitrogen may slow deprotection kinetics. Kinetic studies via UV monitoring (loss of Fmoc absorbance at 301 nm) are recommended to optimize reaction time . Post-deprotection, thorough washing with DMF and DCM ensures removal of byproducts .

Advanced Research Questions

Q. How does the methyl group on the nitrogen of this compound influence peptide backbone conformation and secondary structure?

- Methodological Answer : The N-methyl group restricts backbone flexibility, favoring specific dihedral angles. Circular dichroism (CD) spectroscopy and X-ray crystallography can analyze its impact on α-helix or β-sheet formation in model peptides. Comparative studies with non-methylated analogs are critical to isolate structural effects . Molecular dynamics simulations further predict conformational stability .

Q. What challenges arise in incorporating this compound into peptide sequences with sterically demanding residues, and how can they be mitigated?

- Methodological Answer : Steric hindrance from the methyl group can reduce coupling efficiency during SPPS. Strategies include:

- Using coupling reagents with high activation efficiency (e.g., HATU instead of HBTU).

- Extending reaction times (2–4 hours) and increasing reagent equivalents (3–5x molar excess).

- Employing microwave-assisted synthesis to enhance reaction kinetics . Post-synthesis, MALDI-TOF or LC-MS/MS identifies incomplete couplings for iterative optimization .

Q. How does N-methylation affect the metabolic stability of peptides containing this compound in biological assays?

- Methodological Answer : N-methylation often reduces protease susceptibility. To evaluate stability:

- Incubate the peptide with proteolytic enzymes (e.g., trypsin, chymotrypsin) and monitor degradation via HPLC or LC-MS over time.

- Compare half-life () to non-methylated controls.

- Use cell-based assays (e.g., serum stability tests) to correlate in vitro findings with in vivo performance .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported solubility data for this compound across studies?

- Methodological Answer : Solubility varies with solvent polarity and temperature. Standardize testing by:

- Preparing saturated solutions in DMF, DCM, or acetonitrile at 25°C.

- Filtering undissolved material and quantifying concentration via gravimetric analysis or UV spectroscopy.

- Documenting solvent purity and temperature rigorously to enable cross-study comparisons .

Q. What analytical methods are recommended for detecting residual DMF in this compound batches, and why is this critical?

- Methodological Answer : Residual DMF (a Class 2 solvent) must be <880 ppm for pharmaceutical compliance. Use:

- Gas Chromatography (GC) with headspace sampling for volatile detection.

- H NMR to identify DMF peaks (δ 2.7–2.9 ppm for dimethylamine).

- Ensure suppliers provide validated Certificates of Analysis (CoA) with solvent residue data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.